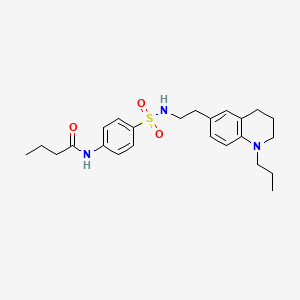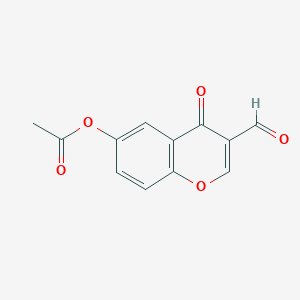
3-formyl-4-oxo-4H-chromen-6-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Biological Activity Studies
Pd(II) complexes incorporating 3-formyl chromone Schiff bases, including variants of 3-formyl-4-oxo-4H-chromen-6-yl acetate, have been synthesized and characterized. These complexes exhibited significant antimicrobial activity against various microorganisms and showed promising antioxidant activity. The ability of these complexes to cleave plasmid DNA and their cytotoxic effects against certain cell lines were also demonstrated, highlighting their potential in therapeutic applications (Kavitha & Reddy, 2016).
Synthesis of Diversely Functionalized Chromenes
Innovative synthetic methods have been developed to create diversely functionalized 2H-chromenes from this compound derivatives. These methods leverage palladium-catalyzed cascade reactions, showcasing the versatility of the compound in synthesizing complex structures with potential in various fields, including material science and pharmacology (Song et al., 2018).
Antimicrobial Activity of Derivatives
Research on derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid, closely related to the core structure of this compound, has shown significant antimicrobial properties. These findings suggest the potential of these derivatives in developing new antimicrobial agents (Čačić et al., 2006).
Eco-friendly Synthesis Routes
An eco-friendly synthesis route has been developed for 2-amino-6-(2-oxo-2H-chromen-3-yl)-4-arylnicotinonitrile derivatives, demonstrating the compound's role in promoting sustainable chemical synthesis practices. This approach highlights the environmental benefits of using silica-supported perchloric acid under solvent-free conditions (Ghashang et al., 2014).
properties
IUPAC Name |
(3-formyl-4-oxochromen-6-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O5/c1-7(14)17-9-2-3-11-10(4-9)12(15)8(5-13)6-16-11/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBXNPPDAKBRIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)OC=C(C2=O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


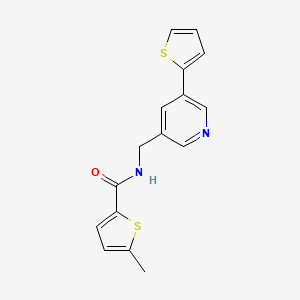
![1-Adamantyl[3-amino-6-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]methanone](/img/structure/B2665527.png)
![6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2665528.png)
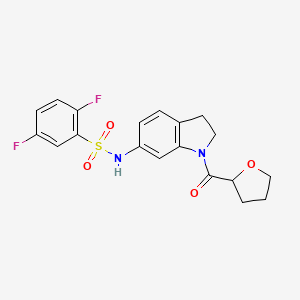

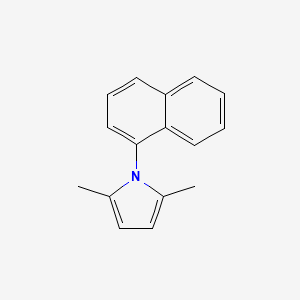
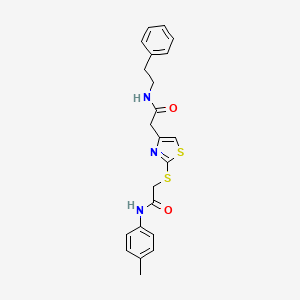

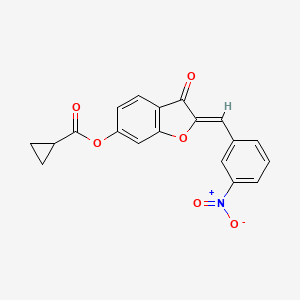
![Tert-butyl 5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate](/img/structure/B2665541.png)

![2-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2665545.png)
